2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide
Overview
Description
2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide is an organic compound with a complex structure It is characterized by the presence of tert-butyl and methyl groups attached to a phenoxy and phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the phenoxy and phenylacetamide intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, the compound can be a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry: The compound may find applications in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to design more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: This compound shares the tert-butyl and phenoxy groups but differs in the presence of a methoxy group instead of the acetamide moiety.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar phenolic structure but features a methylene bridge connecting two phenol units.
Uniqueness
2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its versatility in various applications makes it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-15(2)18-10-8-9-17(4)22(18)24-21(25)14-26-20-12-11-16(3)13-19(20)23(5,6)7/h8-13,15H,14H2,1-7H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWABLNFSZXPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC=C2C(C)C)C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360824 | |
Record name | ST50186027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-67-8 | |
Record name | ST50186027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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